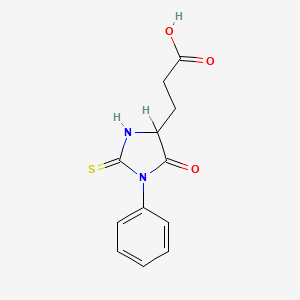

4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Description

The exact mass of the compound 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKNJYDXLYMGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213608 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5624-27-1 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinepropionic acid, 5-oxo-1-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5624-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis and characterization of the heterocyclic compound, 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-. This molecule, belonging to the 2-thioxoimidazolidin-4-one class, is of interest in medicinal chemistry due to the diverse biological activities exhibited by this scaffold, including antimicrobial and anticancer properties.[1][2][3][4] This document outlines a proposed synthetic pathway and the necessary analytical techniques to verify its successful synthesis and purity, drawing upon established methodologies for structurally related compounds.

Introduction and Significance

The 2-thioxoimidazolidin-4-one core is a privileged structure in drug discovery, known for its wide range of pharmacological activities.[1][3][4] The title compound, 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, incorporates a propanoic acid side chain at the 4-position of the imidazolidine ring. This carboxylic acid moiety provides a handle for further chemical modification, such as amide bond formation, to create libraries of derivatives for structure-activity relationship (SAR) studies. The phenyl group at the 1-position and the thioxo group at the 2-position are key structural features that can influence the compound's biological profile.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- can be achieved through a one-pot three-component reaction, a common strategy for the synthesis of hydantoin and thiohydantoin derivatives. This approach involves the condensation of an amino acid, an isothiocyanate, and an aldehyde or ketone. For the target molecule, the key starting materials are L-glutamic acid, phenyl isothiocyanate, and a suitable cyclizing agent.

Caption: Proposed one-pot synthesis workflow for the target compound.

Experimental Protocol

Materials:

-

L-Glutamic acid

-

Phenyl isothiocyanate

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-glutamic acid (1 equivalent) and anhydrous sodium acetate (2 equivalents) in a minimal amount of glacial acetic acid.

-

To this stirred solution, add phenyl isothiocyanate (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold deionized water with vigorous stirring.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.

-

Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-.

-

Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation and cyclization reactions.

-

Anhydrous Sodium Acetate: Acts as a base to facilitate the initial reaction between the amino acid and the isothiocyanate.

-

Reflux: Provides the necessary thermal energy to drive the reaction to completion.

-

Precipitation in Ice-Cold Water: The product is expected to be sparingly soluble in cold water, allowing for its separation from the reaction mixture.

-

Recrystallization: A standard purification technique to remove impurities and obtain a crystalline solid of high purity.

Characterization of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton at the 4-position of the imidazolidine ring, the methylene protons of the propanoic acid side chain, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the thioxo carbon (C=S), the carbons of the phenyl ring, the carbons of the imidazolidine ring, and the carbons of the propanoic acid side chain. |

| FT-IR | Characteristic absorption bands for the N-H stretching vibration, C=O stretching of the carboxylic acid and the imidazolidine ring, C=S stretching, and aromatic C-H stretching. |

| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns. |

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the compound.

Potential Applications and Future Directions

The synthesized 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- can serve as a valuable building block in medicinal chemistry.[5] The carboxylic acid functionality allows for the creation of a diverse library of amide derivatives, which can be screened for various biological activities, including but not limited to:

Future work could involve the synthesis of a series of analogs by varying the substituent on the phenyl ring and modifying the length of the carboxylic acid side chain to explore the structure-activity relationships of this class of compounds.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-. The proposed synthetic route is based on well-established chemical principles for the formation of 2-thioxoimidazolidin-4-ones. The detailed characterization protocol ensures the unambiguous identification and purity assessment of the target molecule. This compound represents a promising scaffold for the development of novel therapeutic agents, and the methodologies described herein provide a solid foundation for further research in this area.

References

-

SpectraBase. L-5-OXO-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINEPROPIONAMIDE. Available from: [Link]

- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.

- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2013). Synthesis and identification of novel 2-thioxo-imidazolidin-4-one derivatives containing azo and ester groups.

- Abdel-Gawad, H., et al. (2021). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Medicinal Chemistry, 17(6), 638-645.

-

SpectraBase. p-{[(4,4-diphenyl-5-oxo-2-thioxo-1-imidazolidinyl)methyl]amino} benzoic acid, ethyl ester. Available from: [Link]

-

Molecules. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Available from: [Link]

-

Pharmacia. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Available from: [Link]

-

PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Available from: [Link]

-

ResearchGate. Fragments of 1 H NMR spectra of... Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link]

-

PMC. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. Available from: [Link]

-

PMC. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids [pharmacia.pensoft.net]

- 5. Buy 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (EVT-326500) | 5624-27-1 [evitachem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid, a heterocyclic compound belonging to the thiohydantoin class of molecules. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established analytical methodologies to serve as a foundational resource for researchers, scientists, and professionals in drug development. The guide covers the compound's identity, a proposed synthetic route, predicted and expected physicochemical characteristics, and detailed protocols for its empirical characterization. This document is intended to facilitate further research and application of this molecule by providing a robust starting point for its synthesis and analysis.

Introduction and Chemical Identity

3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid is a derivative of 2-thiohydantoin, a sulfur analogue of hydantoin. The core five-membered ring structure substituted at the 1- and 4-positions, combined with a propanoic acid functional group, suggests potential for this molecule to be explored in medicinal chemistry and materials science. The presence of a carboxylic acid group, a phenyl ring, and the thiohydantoin core imparts a unique combination of structural and electronic features that are likely to influence its biological activity and material properties. Compounds of the broader rhodanine and thiohydantoin classes, to which this molecule belongs, are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2].

Table 1: Compound Identification

| Identifier | Value | Reference |

| Chemical Name | 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid | [3] |

| Synonym(s) | 3-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid | [3] |

| CAS Number | 5624-27-1 | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₃S | [3] |

| Molecular Weight | 264.30 g/mol | [3] |

| Physical Form | Solid | [3] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; N2 [label="N"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; S1 [label="S"]; O2 [label="O"]; O3 [label="O"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"];

// Phenyl Ring C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid];

// Imidazolidine Ring C1 -- N1 [style=solid]; N1 -- C7 [style=solid]; C7 -- N2 [style=solid]; N2 -- C8 [style=solid]; C8 -- N1 [style=solid];

// Substituents C7 -- S1 [style=double]; C8 -- O1 [style=double]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- C11 [style=solid]; C11 -- O2 [style=double]; C11 -- O3 [style=solid]; O3 -- H12 [style=solid];

// Hydrogens C2 -- H1[style=solid]; C3 -- H2[style=solid]; C4 -- H3[style=solid]; C5 -- H4[style=solid]; C6 -- H5[style=solid]; N2 -- H6[style=solid]; C9 -- H7 [style=solid]; C9 -- H8 [style=solid]; C10 -- H9 [style=solid]; C10 -- H10 [style=solid]; C8 -- H11 [style=solid];

}

Caption: 2D Structure of the title compound.

Synthesis and Purification

Caption: Proposed synthetic workflow for the title compound.

Proposed Synthesis Protocol

This protocol is adapted from general methods for synthesizing thiohydantoin derivatives from amino acids[4].

Step 1: Synthesis of the Phenylthiocarbamoyl Amino Acid Derivative

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenyl-DL-aspartic acid (1 equivalent) in a mixture of acetic anhydride (3 equivalents) and pyridine (3 equivalents).

-

Add ammonium thiocyanate (1.1 equivalents) to the solution.

-

Heat the reaction mixture at 90-100 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The intermediate product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid

-

Suspend the dried intermediate from Step 1 in a solution of concentrated hydrochloric acid and water (1:1 v/v).

-

Reflux the mixture for 1-2 hours. The suspension should gradually dissolve and then a new precipitate may form.

-

Monitor the cyclization by TLC.

-

Cool the reaction mixture in an ice bath to maximize precipitation of the final product.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or dioxane/water mixture, to yield the final product as a crystalline solid.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following section provides predicted values for key physicochemical parameters, along with standardized protocols for their experimental determination.

Table 2: Predicted and Expected Physicochemical Properties

| Property | Predicted/Expected Value | Method/Rationale |

| Melting Point (°C) | Expected to be a crystalline solid with a relatively high melting point (>200 °C) | Based on similar thiohydantoin structures which are typically high-melting solids[2]. |

| pKa | ~4.0 (for the carboxylic acid), ~7.0 (for the N-H proton of the thiohydantoin ring) | Predicted using computational models and based on the known pKa of propanoic acid and the N-H acidity of related thiohydantoins[5]. |

| logP (Octanol/Water) | ~1.5 - 2.5 | Predicted using computational models. The phenyl group increases lipophilicity, while the carboxylic acid and thiohydantoin core contribute to polarity. |

| Aqueous Solubility | Sparingly soluble in water, especially at neutral pH. Solubility increases at higher pH due to deprotonation of the carboxylic acid. | The molecule has both hydrophobic (phenyl) and hydrophilic (carboxylic acid, amide) regions. |

| Organic Solvent Solubility | Soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols like ethanol and methanol. | "Like dissolves like" principle. |

Experimental Protocols for Physicochemical Characterization

3.1.1. Determination of Melting Point

-

Place a small amount of the dried, purified compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point to ensure accuracy.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

3.1.2. Determination of Aqueous Solubility

-

Prepare a series of saturated solutions of the compound in deionized water at a constant temperature (e.g., 25 °C).

-

Equilibrate the solutions for 24 hours with continuous stirring.

-

Centrifuge the solutions to pellet the undissolved solid.

-

Carefully extract an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.1.3. Determination of pKa

-

Prepare a solution of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of NaOH added.

-

The pKa can be determined from the midpoint of the titration curve. For multiple pKa values, specialized software can be used for data fitting.

3.1.4. Determination of logP

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Separate the n-octanol and aqueous layers by centrifugation.

-

Measure the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis or HPLC).

-

Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not available, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds[6][7][8][9].

Expected ¹H NMR Spectral Data (in DMSO-d₆)

-

~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~10.0-11.0 ppm (singlet, 1H): N-H proton of the thiohydantoin ring.

-

~7.2-7.6 ppm (multiplet, 5H): Protons of the phenyl ring.

-

~4.0-4.5 ppm (multiplet, 1H): Methine proton (-CH-) at the 4-position of the imidazolidine ring.

-

~2.5-3.0 ppm (multiplet, 2H): Methylene protons (-CH₂-) of the propanoic acid chain adjacent to the ring.

-

~2.2-2.6 ppm (multiplet, 2H): Methylene protons (-CH₂-) of the propanoic acid chain adjacent to the carboxyl group.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

-

~180-185 ppm: Thiocarbonyl carbon (C=S).

-

~170-175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

-

~165-170 ppm: Carbonyl carbon of the imidazolidine ring (C=O).

-

~125-140 ppm: Aromatic carbons of the phenyl ring.

-

~55-65 ppm: Methine carbon (-CH-) at the 4-position of the imidazolidine ring.

-

~30-40 ppm: Methylene carbons (-CH₂-) of the propanoic acid chain.

Expected Infrared (IR) Spectral Data (KBr Pellet)

-

~3100-3300 cm⁻¹: N-H stretching vibration.

-

~2500-3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700-1750 cm⁻¹: C=O stretching of the imidazolidine ring.

-

~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1500-1600 cm⁻¹: Aromatic C=C stretching.

-

~1100-1250 cm⁻¹: C=S stretching vibration.

Expected Mass Spectrometry Data (ESI-)

-

[M-H]⁻: Expected at m/z 263.05.

Protocols for Spectroscopic Analysis

4.5.1. NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

4.5.2. IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

4.5.3. Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

Stability Considerations

The thiohydantoin ring is susceptible to hydrolysis, particularly under basic conditions[5][10]. The ester and amide-like bonds within the ring can be cleaved, leading to ring-opening and degradation of the compound. It is therefore recommended to store the compound in a dry, neutral environment. For solution-based studies, freshly prepared solutions should be used, and the pH should be controlled, especially for long-term experiments.

Protocol for Preliminary Stability Assessment

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 4, 7, and 9).

-

Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Analyze the aliquots by HPLC to quantify the remaining parent compound and identify any major degradation products.

Conclusion

This technical guide provides a detailed theoretical and practical framework for the physicochemical characterization of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid. By combining information from related chemical structures with established analytical protocols, this document offers valuable insights for researchers. The proposed synthetic route, predicted properties, and expected analytical signatures serve as a robust foundation for the empirical study and potential application of this compound in various scientific disciplines.

References

-

Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper where spectra are found]. Retrieved from [Link] (Note: A specific link cannot be provided as the data is from a general supporting information file, but similar data can be found in supplementary materials of organic chemistry publications).

-

ResearchGate. (n.d.). Fragments of 1H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6. Retrieved from [Link]

- Al-Ostath, A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mini-Reviews in Organic Chemistry, 18(5), 599-616.

- Al-Ostath, A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Bentham Science.

- Ortega-Vidal, J., et al. (2013).

- El-Sayed, W. A., et al. (2012). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences, 6(3), 675-685.

- Grybaitė, B., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 23(9), 5021.

- Ali, I., et al. (2022). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 12(1), 13137.

- Elhady, H. A., et al. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Current Organic Synthesis, 17(1), 2-18.

- Lesyk, R., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 197-204.

- Teneva, D., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(11), 3321.

- Asghari, S., et al. (2016). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian Journal of Pharmaceutical Research, 15(4), 777-784.

- Al-Amiery, A. A., et al. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4862-4868.

-

Lesyk, R., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 197-204. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid | 5624-27-1 [sigmaaldrich.com]

- 4. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. public.pensoft.net [public.pensoft.net]

- 10. jchemrev.com [jchemrev.com]

Crystal structure analysis of 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Oxo-1-Phenyl-2-Thioxo-Imidazolidine Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and crystal structure analysis of 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives, a class of heterocyclic compounds recognized for their significant pharmacological potential. As a cornerstone of modern drug discovery, understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights.

The Significance of the 2-Thioxo-Imidazolidin-4-one Scaffold

The 5-oxo-1-phenyl-2-thioxo-imidazolidine core, a derivative of 2-thiohydantoin, is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, planar structure, coupled with versatile sites for substitution, allows for the creation of diverse chemical libraries. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The therapeutic potential of these derivatives is intrinsically linked to their molecular geometry and the intermolecular interactions they can form with biological targets. Therefore, high-resolution structural analysis is not merely a characterization step but a critical component of the rational drug design cycle.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the successful synthesis and crystallization of the target compound. The quality of the final structural model is directly dependent on the purity of the material and the perfection of the single crystal obtained.

Synthetic Pathways

A prevalent and effective method for synthesizing 3-phenyl-5-substituted-2-thioxo-imidazolidin-4-ones involves the reaction of α-amino acids with phenyl isothiocyanate.[5] This approach is valued for its reliability and the high yields it typically affords.

-

Reactant Preparation: Dissolve C-(4-methylphenyl)glycine (1.65 g, 10 mmol) and phenyl isothiocyanate (PhNCS) (1.35 g, 10 mmol) in a suitable solvent system.

-

Reaction: The reaction proceeds via nucleophilic attack of the amino acid's nitrogen on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the thiohydantoin ring.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Crystallization: The purified product is recrystallized to obtain single crystals suitable for X-ray diffraction. A common and effective method is slow evaporation from a binary solvent system, such as ethanol/water (1:1). High-quality crystals are typically colorless and prismatic.

Spectroscopic Confirmation

Before proceeding to X-ray analysis, the chemical identity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic peaks include N-H stretching (~3154 cm⁻¹), C=O stretching (~1759 cm⁻¹), and C=S stretching (~1513 cm⁻¹).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. For example, the proton at the C5 position typically appears as a singlet around δ 5.49 ppm, while the N-H proton is a broad singlet further downfield (~δ 10.99 ppm).[5]

Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[6] It provides unambiguous data on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing.

The SC-XRD Experimental Workflow

The process of determining a crystal structure is a systematic workflow that requires meticulous execution at each stage.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a polarized light microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of thousands of individual diffraction spots (reflections) are integrated.

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into this map. This model is then refined iteratively by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by the crystallographic R-factor (residual factor), with values typically below 0.05 (5%) indicating a good refinement.[7][8]

Interpreting the Crystallographic Data

The final output of an SC-XRD experiment is a crystallographic information file (CIF) containing a wealth of structural data. The analysis focuses on both the intramolecular geometry and the intermolecular interactions that dictate the crystal's supramolecular architecture.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized in a standardized table.

| Parameter | Value for 5-Phenyl-2-thioxo-4-imidazolidinone[7][8] |

| Chemical Formula | C₉H₈N₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.971(3) |

| b (Å) | 9.651(3) |

| c (Å) | 10.497(3) |

| α (°) | 82.39(2) |

| β (°) | 80.15(2) |

| γ (°) | 79.16(2) |

| Z | 4 (2 independent molecules in the asymmetric unit) |

| Final R-value | 0.045 |

Molecular Geometry and Conformation

Analysis of the structure of 5-phenyl-2-thioxo-4-imidazolidinone reveals that the central five-membered thiohydantoin ring is nearly planar.[7][8] The key structural feature is the orientation of the C5-phenyl ring relative to this core. In the reported structure, the asymmetric unit contains two independent molecules that differ primarily in the torsion angle of this phenyl group, highlighting the molecule's conformational flexibility.[7]

Supramolecular Assembly: The Role of Intermolecular Interactions

The packing of molecules in the crystal is directed by a network of non-covalent interactions, primarily hydrogen bonds. In the case of 5-phenyl-2-thioxo-4-imidazolidinone, two distinct hydrogen-bonding motifs are observed:

-

N-H···S Hydrogen Bonds: The thioamide groups form centrosymmetric dimers through robust N-H···S interactions.[7][8]

-

N-H···O Hydrogen Bonds: The amide groups of adjacent, independent molecules also form dimers via N-H···O hydrogen bonds.[7][8]

These interactions create a stable, three-dimensional lattice. Visualizing these interactions is crucial for understanding the solid-state properties of the compound.

Caption: Hydrogen-bonding motifs forming molecular dimers in the crystal lattice.

For a more quantitative analysis of the full spectrum of intermolecular contacts, Hirshfeld surface analysis is an invaluable tool. It maps the regions of close contact between neighboring molecules, with different colors representing different types of interactions and their relative strengths, providing a visual fingerprint of the crystal packing environment.[9][10]

Implications for Drug Design and Development

The precise structural data obtained from SC-XRD is foundational for modern drug discovery.

-

Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive derivatives, researchers can identify the specific structural features—such as the conformation of a substituent or the ability to form a particular hydrogen bond—that are essential for biological activity.

-

Pharmacophore Modeling: The 2-thioxo-imidazolidin-4-one core acts as a rigid scaffold, or pharmacophore, that correctly positions key functional groups for interaction with a biological target.[2] Crystal structures provide the exact distances and angles between these groups, enabling the design of more potent and selective analogues.

-

In Silico Screening: High-resolution crystal structures serve as the basis for computational studies, such as molecular docking, which can predict how newly designed molecules will bind to a protein target, accelerating the discovery process.

Conclusion

The crystal structure analysis of 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives is a critical discipline that bridges synthetic chemistry with pharmacology. It provides an atomic-level understanding of molecular architecture and the non-covalent forces that govern molecular recognition. The methodologies and insights detailed in this guide underscore the indispensable role of single-crystal X-ray diffraction in transforming promising chemical scaffolds into rationally designed therapeutic agents.

References

- A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2012). Letters in Drug Design & Discovery, 9(5), 549-555.

- A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2012). Bentham Science.

- A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2012). Ingenta Connect.

- Nafie, M. S., et al. (n.d.). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PMC - PubMed Central.

- Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024). Iraqi Journal of Pharmaceutical Sciences.

- X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirshfeld surface analysis. (n.d.). Sci-Hub.

- El-Sharief, M. A. M. Sh, et al. (n.d.). 5-Thioxoimidazolidine-2-one derivatives: Synthesis, anti-inflammatory activity, analgesic activity, COX inhibition assay and molecular modelling study.

- Ogawa, T., et al. (2007). Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone. Analytical Sciences: X-ray Structure Analysis Online, 23, x199–x200.

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv

- Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone. (2007).

- X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. (2022). Powder Diffraction, 37(2), 127-131.

- Single-Crystal X-Ray Diffraction (SC-XRD). (2025). Universität Ulm.

-

Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)-1H-[1][2][4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile dimethyl sulfoxide monosolvate. (n.d.). PMC - PubMed Central.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. A Study on the Biological Activity of 2-thioxo-imidazolidin-4-one...: Ingenta Connect [ingentaconnect.com]

- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 7. Sci-Hub. Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone / Analytical Sciences: X-ray Structure Analysis Online, 2007 [sci-hub.ru]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirshfeld surface analysis / Structural Chemistry, 2012 [sci-hub.ru]

- 10. Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)-1H-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data for thiohydantoin derivatives

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Thiohydantoin Derivatives

Introduction

The thiohydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry and drug development.[1] Derivatives of this core structure exhibit a vast array of biological activities, including antimicrobial, antidiabetic, and anticancer properties.[2][3] Given their therapeutic potential, the unambiguous structural characterization of novel thiohydantoin derivatives is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the molecular architecture of these compounds in solution.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the ¹H and ¹³C NMR spectral features of thiohydantoin derivatives. Moving beyond a simple catalog of data, this document delves into the causal relationships between molecular structure and spectral output, offers field-proven experimental protocols, and introduces advanced techniques for tackling complex structures. The aim is to equip the reader with the expertise to confidently interpret NMR spectra, validate molecular structures, and accelerate the pace of discovery.

Fundamental Principles: The Spectroscopic Impact of the Thiocarbonyl Group

The defining structural feature of a 2-thiohydantoin, which distinguishes it from its hydantoin analogue, is the substitution of the carbonyl oxygen at the C2 position with a sulfur atom. This seemingly simple change dramatically alters the electronic environment within the heterocyclic ring, leading to predictable and highly characteristic signatures in both ¹H and ¹³C NMR spectra.[4]

The sulfur atom is less electronegative than oxygen and possesses more diffuse p-orbitals. This results in a different electronic distribution in the C=S double bond compared to the C=O bond. The thiocarbonyl carbon (C2) experiences significantly less shielding than a carbonyl carbon, a phenomenon that is the most prominent and diagnostic feature in the ¹³C NMR spectrum.[5] This deshielding effect also influences the neighboring N1 and N3 atoms and their attached protons.

Caption: Core structure of 2-thiohydantoin with IUPAC numbering.

¹³C NMR Spectral Data Analysis: Pinpointing the Thiocarbonyl

The ¹³C NMR spectrum provides a direct and unambiguous fingerprint of the carbon skeleton. For thiohydantoin derivatives, the chemical shifts of the ring carbons are highly informative.

Core Carbon Chemical Shifts:

-

C2 (Thiocarbonyl, C=S): This is the most diagnostic signal in the spectrum. The C2 carbon is profoundly deshielded due to the electronic properties of the C=S bond and the lower energy of electronic excitations like σ → π*.[5] It consistently resonates at a very low field, typically in the range of 180–185 ppm .[4] This is a dramatic downfield shift of over 30 ppm compared to the analogous C2 carbonyl carbon in hydantoins (~156 ppm), making it an unmistakable marker for the thiohydantoin core.

-

C4 (Carbonyl, C=O): The chemical shift of the C4 carbonyl carbon is less affected by the C2 substitution and appears in the typical range for amide carbonyls, generally between 170–176 ppm .[4][6] Its precise location can be influenced by substituents at N3 and C5.

-

C5 (Aliphatic Carbon): The C5 carbon's chemical shift is highly dependent on its substitution pattern. For a simple thiohydantoin with two protons at C5, the signal appears around 50–55 ppm . If C5 is substituted with alkyl or aryl groups, the signal will shift accordingly, and its nature as a CH or a quaternary carbon can be confirmed using DEPT (Distortionless Enhancement by Polarization Transfer) experiments.[7]

Data Summary: Characteristic ¹³C NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the core carbons of 5,5-disubstituted-2-thiohydantoins, which are commonly studied derivatives.

| Carbon Atom | Functional Group | Typical Chemical Shift (δ, ppm) | Key Insights |

| C2 | Thiocarbonyl (C=S) | 180 – 185 | Highly deshielded; the hallmark of the thiohydantoin ring.[4] |

| C4 | Carbonyl (C=O) | 170 – 176 | Typical amide carbonyl region; less affected by C2.[4][6] |

| C5 | Quaternary (C-R₂) | 65 – 75 | Shift is dependent on the nature of the substituents.[4] |

Note: Data synthesized from spectra reported in DMSO-d₆.[4][6] Shifts can vary based on substitution and solvent.

¹H NMR Spectral Data Analysis: Probing the N-H and C5 Protons

The ¹H NMR spectrum reveals information about the chemical environment of protons, their proximity to one another, and the number of different proton types.

-

N-H Protons (N1-H and N3-H): The protons attached to the nitrogen atoms are key reporters. They typically appear as somewhat broad singlets at a low field due to the deshielding effects of the adjacent thiocarbonyl and carbonyl groups.

-

N3-H: Generally resonates further downfield, often in the 11.5–12.0 ppm range.[4]

-

N1-H: Typically found slightly upfield from N3-H, in the 10.0–10.5 ppm range.[4]

-

Causality: The substitution of oxygen with sulfur at C2 leads to a general downfield shift for these N-H protons compared to their hydantoin counterparts.[4] These protons are acidic and will readily exchange with deuterium; adding a drop of D₂O to the NMR tube will cause these signals to disappear, providing a simple method for their confirmation.

-

-

C5-H Protons: Protons on the C5 carbon give signals in the aliphatic region. In an unsubstituted thiohydantoin, they appear as a singlet around 4.0–4.3 ppm . In 5-monosubstituted derivatives, this proton becomes a methine (CH) and will appear as a multiplet (e.g., a doublet of doublets) depending on the adjacent protons in the substituent. Its coupling constants (J-values) can provide valuable information about the conformation of the substituent relative to the ring.[8][9]

Data Summary: Characteristic ¹H NMR Chemical Shifts

The table below provides typical chemical shift ranges for the core protons of a 5,5-diphenyl-2-thiohydantoin model, illustrating the downfield nature of the N-H signals.

| Proton | Environment | Typical Chemical Shift (δ, ppm) | Key Insights |

| N1-H | Amide | ~10.4 | Deshielded by C=S group; exchangeable with D₂O.[4] |

| N3-H | Amide | ~11.8 | Deshielded by C=O group; exchangeable with D₂O.[4] |

| Aromatic-H | Phenyl at C5 | 7.3 – 7.5 | Shows minimal change compared to hydantoin analogue.[4] |

Note: Data synthesized from spectra reported in DMSO-d₆.[4][6] Solvent choice significantly impacts the chemical shift and line shape of N-H protons.[10]

Experimental Protocol: A Self-Validating Workflow

The quality and reproducibility of NMR data hinge on a meticulously executed experimental protocol. This section provides a step-by-step methodology designed for clarity and accuracy.

Caption: Standardized workflow for NMR analysis of thiohydantoin derivatives.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solute: Accurately weigh 5–10 mg of the purified thiohydantoin derivative.[4]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often an excellent choice as it dissolves a wide range of organic compounds and its residual proton peak (δ ≈ 2.50 ppm) and carbon peaks (δ ≈ 39.52 ppm) do not typically overlap with signals of interest.[11] CDCl₃ is another common choice, but N-H protons may appear broader or exchange more rapidly. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[10]

-

Procedure: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly within a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

-

Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.[10]

-

-

Data Acquisition Parameters:

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[4] Higher fields provide better signal dispersion and sensitivity.

-

¹H NMR Parameters (Typical):

-

Pulse Program: Standard single pulse (e.g., Bruker zg30).

-

Spectral Width: 12–16 ppm.

-

Number of Scans: 16–64, depending on concentration.

-

Relaxation Delay (d1): 1–2 seconds.[4]

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled (e.g., Bruker zgpg30).

-

Spectral Width: 220–240 ppm.

-

Number of Scans: 1024–4096, to compensate for the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2–5 seconds, to allow for full relaxation of quaternary carbons.[4]

-

-

-

Data Processing:

-

Transformation & Correction: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by manual phase correction and automated baseline correction to ensure accurate integrals and peak shapes.[10]

-

Referencing: Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak is set to 2.50 ppm. For ¹³C NMR, the center of the DMSO-d₆ septet is set to 39.52 ppm.[12]

-

Advanced 2D NMR Techniques for Unambiguous Elucidation

For complex thiohydantoin derivatives with multiple substituents, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals by revealing through-bond connectivity.[13][14]

Caption: Relationship between 2D NMR experiments for structural connectivity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[7] A cross-peak between two proton signals in a COSY spectrum indicates that those protons are on adjacent carbons (or are geminal). This is invaluable for tracing out the carbon chains of substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton signal to the carbon signal to which it is directly attached (a one-bond correlation).[7] It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of all protonated carbons (CH, CH₂, CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D experiment for piecing together a molecule. The HMBC spectrum shows correlations between protons and carbons over two to four bonds.[15] Its primary utility is in identifying connections to non-protonated (quaternary) carbons, such as C2, C4, and a disubstituted C5, which are invisible in an HSQC spectrum. By observing correlations from known protons to these quaternary centers, the entire molecular framework can be assembled.

Conclusion

The ¹H and ¹³C NMR spectra of thiohydantoin derivatives offer a wealth of structural information that is readily interpretable with a foundational understanding of their key features. The thiocarbonyl carbon at C2 provides a highly deshielded and unmistakable signal above 180 ppm, serving as the primary diagnostic marker for this heterocyclic class. The downfield shifts of the N-H protons further corroborate the presence of the thiohydantoin core. While 1D NMR is often sufficient for simple derivatives, a combination of 2D techniques—COSY, HSQC, and HMBC—provides a robust, self-validating system for the complete and unambiguous structural elucidation of even the most complex and novel analogues. Mastering the interpretation of these spectra is an essential skill for any scientist engaged in the synthesis and development of thiohydantoin-based therapeutics.

References

-

Novel Thiohydantoin Derivatives: Design, Synthesis, Spectroscopic Characterization, Crystal Structure, Sar, Dft, Molecular Docking, Antibacterial, Antidiabetic and Antioxidant in Vitro and in Vivo Evaluation. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]

-

El-Sheshtawy, H. S., et al. (2024). Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights. Scientific Reports. Available from: [Link]

-

Gotmare, P. A., et al. (2023). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. ResearchGate. Available from: [Link]

-

Novel Thiohydantoin Derivatives: Design, Synthesis, Spectroscopic Characterization, Crystal Structure, SAR, DFT, Molecular Docking, Pharmacological and Toxicological activities. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]

-

Al-Obaidi, A., & Al-Janabi, K. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available from: [Link]

-

Lütjohann, D. S., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. Available from: [Link]

-

Novel thiohydantoin derivatives: design, synthesis, spectroscopic characterization, crystal structure, SAR, DFT, molecular docking, pharmacological and toxicological activities. (n.d.). OUCI. Retrieved January 20, 2024, from [Link]

-

Lütjohann, D. S., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. National Institutes of Health. Available from: [Link]

-

Ösz, E., Szilágyi, L., & Marton, J. (1998). Structural analysis of hydantoins and 2-thiohydantoins in solution using 13C, 1H NMR coupling constants. Journal of Molecular Structure. Available from: [Link]

-

Attia, I., et al. (1989). 1H-Nmr Studies of Folded Conformation in Hydantoin and Thiohydantoin Derived from S-Methyl and S-Ethyl L-Cysteine. Oriental Journal of Chemistry. Available from: [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2024, from [Link]

-

Wasylishen, R. E., et al. (1995). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry. Available from: [Link]

-

Wasylishen, R. E., et al. (1995). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. ResearchGate. Available from: [Link]

-

van der Heijden, P. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-Portal.org. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved January 20, 2024, from [Link]

-

Káčer, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sci-Hub. Structural analysis of hydantoins and 2-thiohydantoins in solution using 13C, 1H NMR coupling constants / Journal of Molecular Structure, 1998 [sci-hub.ru]

- 9. 1H-Nmr Studies of Folded Conformation in Hydantoin and Thiohydantoin Derived from S-Methyl and S-Ethyl L-Cysteine – Oriental Journal of Chemistry [orientjchem.org]

- 10. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of Novel Imidazolidinone Compounds

Abstract

Imidazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comprehensive technical overview of the essential methodologies for screening the biological activity of novel imidazolidinone compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of protocols. This document aims to be an authoritative resource, grounded in scientific literature, to facilitate the discovery and development of new therapeutic agents based on the versatile imidazolidinone scaffold.

Introduction: The Therapeutic Potential of Imidazolidinones

Imidazolidinones are a class of five-membered heterocyclic compounds structurally related to imidazolidine, featuring a urea or amide functional group.[1] This structural motif is present in several clinically used drugs, highlighting its importance as a pharmacophore. For instance, drugs like imidapril (an ACE inhibitor) and azlocillin (an antibiotic) contain the 2-imidazolidinone ring system.[1] The versatility of the imidazolidinone scaffold allows for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles.[2][3] Recent research has focused on synthesizing novel imidazolidinone derivatives and evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[4][5][6] This guide will delineate the critical in vitro screening assays necessary to elucidate the therapeutic potential of these novel compounds.

Foundational Screening: In Vitro Cytotoxicity Assessment

A primary and crucial step in the biological evaluation of any new chemical entity is the assessment of its cytotoxic potential. This initial screen helps to identify compounds with potential anticancer activity and provides a preliminary indication of their general toxicity to living cells. The MTT assay is a widely accepted and reliable method for this purpose.[7][8]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] The principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[7][8] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability.[7] This assay is favored for its simplicity, high-throughput compatibility, and sensitivity.[7]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel imidazolidinone compounds against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, SW620 for colorectal cancer)[4]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Novel imidazolidinone compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazolidinone compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Imidazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

| 9r | HCT116 | Value |

| 9r | SW620 | Value |

| Control Drug | HCT116 | Value |

| Control Drug | SW620 | Value |

| Table based on findings from a study on 4-imidazolidinone derivatives.[4] |

Mechanistic Insights: ROS-Dependent Apoptosis

Some imidazolidinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[4] This mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptosis.[4] Investigating the underlying mechanism of action is a critical next step for promising cytotoxic compounds.

Workflow for Investigating ROS-Dependent Apoptosis

Caption: Workflow for confirming ROS-dependent apoptosis induced by imidazolidinone compounds.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[12] Heterocyclic compounds, including imidazolidinones, have shown promise in this area.[6][12] The initial screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[12][13]

Antibacterial Susceptibility Testing

3.1.1. Broth Microdilution Method: Rationale and Protocol

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12] This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum.[12] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Experimental Protocol: Broth Microdilution for MIC Determination [12]

Objective: To determine the MIC of novel imidazolidinone compounds against Gram-positive and Gram-negative bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Klebsiella pneumoniae (Gram-negative))[6]

-

Mueller-Hinton Broth (MHB)

-

Novel imidazolidinone compounds

-

Standard antibiotic (e.g., Ampicillin, Gentamycin)[6]

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each imidazolidinone compound in a suitable solvent. Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

3.1.2. Agar Disk Diffusion Method

An alternative and simpler method for preliminary screening is the agar disk diffusion method.[14] This technique involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a bacterial suspension.[14] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[14] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Antifungal Susceptibility Testing

Similar to antibacterial screening, the antifungal activity of novel imidazolidinone compounds can be assessed using broth dilution methods.[15] The general principle remains the same, but the growth medium and incubation conditions are adapted for fungal pathogens.

Experimental Protocol: Antifungal Broth Microdilution [15]

Objective: To determine the MIC of novel imidazolidinone compounds against pathogenic fungi.

Materials:

-

Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)[6]

-

RPMI-1640 medium

-

Novel imidazolidinone compounds

-

Standard antifungal agent (e.g., Amphotericin B)[6]

-

96-well microtiter plates

Procedure: The procedure is analogous to the antibacterial broth microdilution method, with the following modifications:

-

Medium: RPMI-1640 is commonly used for fungal susceptibility testing.

-

Incubation: Incubation times and temperatures will vary depending on the fungal species. For example, Candida species are typically incubated at 35°C for 24-48 hours, while Aspergillus species may require incubation at 35°C for 48-72 hours.

Data Presentation: Antimicrobial Activity of Imidazolidinone Derivatives

| Compound | Organism | MIC (µg/mL) |

| Compound X | S. aureus | Value |

| Compound X | E. coli | Value |

| Compound X | C. albicans | Value |

| Standard Drug | S. aureus | Value |

| Standard Drug | E. coli | Value |

| Standard Drug | C. albicans | Value |

Enzyme Inhibition Assays: Targeting Specific Molecular Pathways

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[16][17] Therefore, screening novel imidazolidinone compounds for their ability to inhibit enzymes involved in disease processes is a crucial step in drug discovery.[18]

Rationale for Enzyme Inhibition Screening

Enzyme assays are fundamental to modern drug discovery, providing precise measurements of an enzyme's activity.[16] By identifying compounds that inhibit a target enzyme, researchers can develop drugs with high specificity and fewer side effects. The choice of target enzyme depends on the therapeutic area of interest. For example, in cancer drug discovery, kinases are common targets, while in infectious diseases, enzymes essential for pathogen survival are targeted.

General Protocol for an Enzyme Inhibition Assay

Objective: To determine the IC50 of novel imidazolidinone compounds against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution

-

Novel imidazolidinone compounds

-

Detection reagent (depending on the assay format, e.g., fluorescent, colorimetric)

-

Microplate reader

Procedure:

-

Assay Setup: In a microtiter plate, combine the enzyme, buffer, and varying concentrations of the imidazolidinone compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the reaction for a set period at the optimal temperature for the enzyme.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent to measure the amount of product formed or substrate consumed.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Workflow for a Typical Enzyme Inhibition Assay

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The biological activity screening of novel imidazolidinone compounds is a multi-faceted process that requires a systematic and logical approach. This guide has outlined the core in vitro assays for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition. The data generated from these initial screens are crucial for identifying promising lead compounds for further development. Future research should focus on elucidating the detailed mechanisms of action of the most active compounds, conducting in vivo efficacy and toxicity studies, and optimizing the lead structures to enhance their therapeutic potential. The versatility of the imidazolidinone scaffold, combined with a robust screening cascade, holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

-

Apostol, P. A., et al. (2023). Antimicrobial Activity of 1,3-Oxazole and 1,3-Oxazol-5-one Derivatives. MDPI. [Link]

-

Askri, B., et al. (2023). Synthesis of New Spiropyrrolidine Derivatives. MDPI. [Link]

-

Imidazolidinone. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). MDPI. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

-

Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Contrast Checker. (n.d.). WebAIM. Retrieved January 21, 2026, from [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2018). PMC. [Link]

-

DOT Language. (n.d.). Graphviz. Retrieved January 21, 2026, from [Link]

-

Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. (2023). ResearchGate. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-